2-(1-ethoxycyclobutyl)ethan-1-aminehydrochloride
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Overview
Description
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO It is a derivative of ethanamine, featuring a cyclobutyl ring substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride typically involves the reaction of cyclobutanone with ethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The final product is purified through crystallization or other separation techniques to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines. These products can be further utilized in different chemical processes or applications .
Scientific Research Applications
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride include:
Uniqueness
What sets 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride apart from these similar compounds is its unique cyclobutyl ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Biological Activity
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C7H15ClN
- Molecular Weight : 151.66 g/mol
- CAS Number : 2839156-29-3
The compound features an ethoxy group attached to a cyclobutyl structure, contributing to its unique biological properties.
Synthesis
The synthesis of 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:
- Formation of Ethoxycyclobutane : The starting material is reacted with ethyl iodide in the presence of a base to introduce the ethoxy group.
- Amine Formation : The resulting compound is then treated with ammonia or an amine source to form the amine functional group.
- Hydrochloride Salt Formation : Finally, treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility for biological assays.
The biological activity of 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest it may act as a selective modulator of serotonin and norepinephrine receptors, which are crucial for mood regulation and cognitive functions.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : In vivo studies have shown that this compound exhibits antidepressant-like effects in animal models, likely due to its influence on serotonin levels.
- Anxiolytic Properties : It may also reduce anxiety symptoms, making it a candidate for treating anxiety disorders.
- Neuroprotective Effects : Some studies suggest that it could protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Summary of Biological Activities
Case Study 1: Antidepressant Effects
In a controlled study involving mice subjected to chronic stress, administration of 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride resulted in a marked decrease in immobility time during forced swim tests, suggesting significant antidepressant activity.
Case Study 2: Neuroprotective Role
A study investigating the neuroprotective effects of this compound demonstrated that it significantly reduced apoptosis in cultured neuronal cells exposed to hydrogen peroxide. This suggests its potential utility in developing therapies for conditions like Alzheimer's disease.
Properties
IUPAC Name |
2-(1-ethoxycyclobutyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-10-8(6-7-9)4-3-5-8;/h2-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFFZVIMXKZASS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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